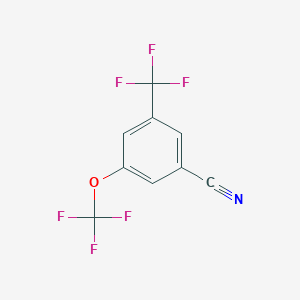

3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO/c10-8(11,12)6-1-5(4-16)2-7(3-6)17-9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZVOODREDCGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of 3,5-Disubstituted Trifluoromethyl and Trifluoromethoxy Benzene Scaffolds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly influential due to their unique electronic and steric characteristics. This technical guide provides an in-depth exploration of 3,5-disubstituted benzene derivatives featuring both trifluoromethyl and trifluoromethoxy substituents. We will delve into the profound impact of these moieties on molecular properties, outline plausible synthetic strategies for accessing this valuable scaffold, discuss key characterization techniques, and explore their current and potential applications in drug discovery. This guide is intended to serve as a comprehensive resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.

The Power of Fluorine: Understanding the Trifluoromethyl and Trifluoromethoxy Advantage

The introduction of trifluoromethyl and trifluoromethoxy groups into a molecular scaffold can dramatically alter its biological and physicochemical profile.[1][2] These modifications are not merely incremental adjustments but can be transformative, turning a lead compound with suboptimal properties into a viable drug candidate.[3][4]

1.1. Physicochemical Properties at a Glance

The trifluoromethyl and trifluoromethoxy groups exert their influence through a combination of steric bulk, high electronegativity, and lipophilicity.[5][6]

| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Impact on Drug Design |

| Electronic Effect | Strong electron-withdrawing (inductive) | Strong electron-withdrawing (inductive), weak electron-donating (resonance) | Modulates pKa, influences metabolic stability, and alters binding interactions with target proteins.[7] |

| Lipophilicity (Hansch π) | +0.88 | +1.04 | Enhances membrane permeability and oral bioavailability.[1] |

| Metabolic Stability | High due to the strength of the C-F bond. | High, often more stable than a methoxy group.[5] | Blocks metabolic oxidation, increasing the drug's half-life. |

| Bioisosterism | Can act as a bioisostere for methyl or chloro groups.[1] | Can act as a bioisostere for methoxy or hydroxyl groups.[8] | Allows for the strategic replacement of other functional groups to improve drug-like properties.[9] |

1.2. The 3,5-Disubstitution Pattern: A Strategic Choice

The placement of substituents on a benzene ring is critical for directing their influence on molecular interactions. The 3,5-disubstitution pattern, also known as a meta-substitution, offers several advantages:

-

Vectorial Property Modulation: The electron-withdrawing effects of the -CF3 and -OCF3 groups are additive and directed, influencing the electronic nature of other substituents on the ring.

-

Steric Hindrance: The bulky nature of these groups can be strategically employed to orient other parts of the molecule for optimal binding to a biological target.

-

Metabolic Blocking: The 3 and 5 positions are often susceptible to metabolic attack. The presence of these stable groups can prevent unwanted metabolism at these sites.

Synthetic Pathways to 3,5-Disubstituted Trifluoromethyl Trifluoromethoxy Benzene Derivatives

While direct literature on the synthesis of the 3-trifluoromethyl-5-trifluoromethoxy benzene core is limited, plausible synthetic routes can be devised based on established organofluorine chemistry and methodologies for the synthesis of analogous compounds. The key challenge lies in the selective introduction of both the -CF3 and -OCF3 groups onto the benzene ring.

2.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of key functional groups, such as an amino or carboxyl group, which can then be used to build more complex molecules. A key intermediate would be a halogenated 3-trifluoromethyl-5-trifluoromethoxybenzene.

Caption: A proposed retrosynthetic pathway for 3,5-disubstituted trifluoromethyl trifluoromethoxy benzene derivatives.

2.2. Key Synthetic Transformations

The following sections outline detailed, step-by-step methodologies for the key transformations required to construct the target scaffold.

Synthesis of 3-Bromo-5-(trifluoromethyl)aniline

This key starting material can be synthesized from commercially available 3-bromo-5-nitrobenzotrifluoride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-nitrobenzotrifluoride (1.0 eq) in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-5-(trifluoromethyl)aniline.

Introduction of the Trifluoromethoxy Group

The introduction of the -OCF3 group is a challenging transformation.[10] One plausible approach involves a Sandmeyer-type reaction followed by trifluoromethoxylation.

Experimental Protocol (Hypothetical):

-

Diazotization: Dissolve 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO2) (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Trifluoromethoxylation: In a separate flask, prepare a solution of a trifluoromethoxylation reagent. While no direct precedent for this specific substrate exists, reagents like trifluoromethyl benzoate in the presence of a suitable catalyst could be explored.

-

Reaction: Slowly add the diazonium salt solution to the trifluoromethoxylation reagent mixture at low temperature. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The organic layer is then dried and concentrated. The resulting 1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene would be purified by column chromatography or distillation.

Functionalization of the Core Scaffold

With the 1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene intermediate in hand, a variety of functional groups can be introduced at the 1-position.

Synthesis of 3-(Trifluoromethoxy)-5-(trifluoromethyl)benzoic Acid:

-

Grignard Formation: React 1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene with magnesium turnings in anhydrous THF to form the Grignard reagent.

-

Carboxylation: Bubble dry carbon dioxide gas through the Grignard solution at low temperature (-78 °C).

-

Work-up: Quench the reaction with aqueous HCl and extract the product with an organic solvent.[11][12]

Synthesis of 3-(Trifluoromethoxy)-5-(trifluoromethyl)aniline:

-

Buchwald-Hartwig Amination: Couple 1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene with a protected amine (e.g., benzophenone imine) using a palladium catalyst and a suitable ligand (e.g., BINAP).

-

Deprotection: Hydrolyze the resulting imine with aqueous acid to yield the desired aniline.

Spectroscopic Characterization

The structural elucidation of 3,5-disubstituted trifluoromethyl trifluoromethoxy benzene derivatives relies on a combination of spectroscopic techniques.

Caption: Key spectroscopic techniques for the characterization of 3,5-disubstituted trifluoromethyl trifluoromethoxy benzene derivatives.

-

¹H NMR: The aromatic region will typically show complex splitting patterns due to the presence of three protons on the benzene ring. The chemical shifts will be influenced by the other substituent at the 1-position.

-

¹³C NMR: The carbon atoms attached to the -CF3 and -OCF3 groups will appear as quartets due to coupling with the fluorine atoms. The chemical shifts will be significantly downfield.

-

¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine-containing groups. The -CF3 group will appear as a singlet, while the -OCF3 group will also be a singlet at a different chemical shift.

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to C-F stretching vibrations will be observed, typically in the region of 1100-1350 cm⁻¹.[13] The C-O stretching of the trifluoromethoxy group will also be present.

-

Mass Spectrometry (MS): The molecular ion peak will be readily identifiable. Fragmentation patterns will likely involve the loss of fluorine atoms and the trifluoromethyl group.

Applications in Drug Discovery: Current Landscape and Future Perspectives

The 3,5-disubstituted trifluoromethyl trifluoromethoxy benzene scaffold is a privileged motif in drug discovery, offering a unique combination of properties that can be leveraged to address various therapeutic targets.

4.1. Case Study: Bioisosteric Replacement in p97 Inhibitors

A study on inhibitors of the AAA ATPase p97, a target in cancer therapy, demonstrated the nuanced effects of bioisosteric replacement.[14] While a pentafluorosulfanyl (-SF5) group was expected to be a good bioisostere for a trifluoromethyl group, a trifluoromethoxy-substituted analogue was found to be a better biochemical match. This highlights the importance of empirical testing in structure-activity relationship (SAR) studies and the potential of the -OCF3 group to mimic the properties of a -CF3 group in certain biological contexts.

4.2. Potential Therapeutic Areas

Given the known biological activities of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety and the favorable properties of the trifluoromethoxy group, derivatives of the 3,5-disubstituted trifluoromethyl trifluoromethoxy benzene core are promising candidates for development in several therapeutic areas:

-

Oncology: The metabolic stability and lipophilicity imparted by these groups can lead to improved efficacy and pharmacokinetics of anticancer agents.

-

Infectious Diseases: The 3,5-bis(trifluoromethyl)phenyl scaffold has been incorporated into potent antibacterial agents.[15] The addition of a trifluoromethoxy group could further enhance their activity and drug-like properties.

-

Neuroscience: The ability of these groups to enhance blood-brain barrier penetration makes them attractive for the development of drugs targeting the central nervous system.

-

Inflammatory Diseases: Compounds containing the 3,5-bis(trifluoromethyl)phenyl group have been investigated as substance P (neurokinin-1) receptor antagonists for the treatment of inflammatory conditions.[11][12]

Conclusion

The 3,5-disubstituted trifluoromethyl trifluoromethoxy benzene scaffold represents a highly valuable, albeit underexplored, platform for the design of novel therapeutics. The synergistic effects of the trifluoromethyl and trifluoromethoxy groups on metabolic stability, lipophilicity, and target binding offer a powerful strategy for overcoming many of the challenges encountered in drug development. While the synthesis of these derivatives presents certain challenges, the potential rewards in terms of improved drug efficacy and pharmacokinetics are substantial. This guide has provided a foundational understanding of the properties, synthesis, and potential applications of this promising class of compounds, with the aim of inspiring further research and innovation in this exciting area of medicinal chemistry.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Pore, S. K., et al. (2016). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 7(10), 947-951. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Pintar, A., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 28(17), 6432. [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wu, Y., & Sheng, C. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Krygowski, T. M., et al. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry, 79(16), 7327-7337. [Link]

-

Tamer, Ö., et al. (2025, August 8). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. ResearchGate. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. drughunter.com [drughunter.com]

- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 12. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile

Advanced Fluorinated Scaffolds for Medicinal & Agrochemical Discovery

Executive Summary

In the high-stakes arena of drug design, 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile (CAS 1804454-53-2) represents a "privileged structure." It combines two of the most potent lipophilic modulators in fluorine chemistry—the trifluoromethyl (

This unique substitution pattern offers a dual advantage: it dramatically increases lipophilicity (LogP) to enhance membrane permeability while simultaneously blocking metabolic "soft spots" on the aromatic ring. This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, robust synthetic pathways, and strategic application in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This molecule is characterized by its high fluorine content, resulting in significant electron deficiency and lipophilicity.[1]

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile |

| CAS Number | 1804454-53-2 |

| MDL Number | MFCD28802301 |

| Molecular Formula | |

| Molecular Weight | 255.12 g/mol |

| SMILES | N#Cc1cc(C(F)(F)F)cc(OC(F)(F)F)c1 |

| Physical State | Colorless to pale yellow liquid (Predicted) |

| Density | ~1.45 g/cm³ (Estimated based on congeners) |

| Boiling Point | ~185–195 °C (760 mmHg) (Predicted) |

| LogP (Predicted) | 3.8 – 4.2 |

Structural Analysis & Characterization

Accurate identification relies on the distinct spectroscopic signatures of the two fluorinated groups.

NMR Spectroscopy Expectations

-

F NMR: This is the most diagnostic tool.

- Signal: Typically appears around -57 to -59 ppm (singlet).

- Signal: Typically appears around -62 to -64 ppm (singlet).

-

Note: The chemical shift difference allows for rapid purity assessment and monitoring of reaction progress.

- H NMR: The aromatic region will show three protons in a 1,3,5-substitution pattern (meta-coupling), typically appearing as two doublets and a triplet (or three apparent singlets/multiplets depending on resolution) in the 7.5 – 8.0 ppm range, shifted downfield due to the electron-withdrawing nature of the substituents.

IR Spectroscopy[4]

-

Nitrile (

): Sharp, characteristic absorption at ~2230–2240 cm⁻¹ . -

C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region.

Synthetic Methodologies

While direct commercial sourcing is possible, in-house synthesis is often required for derivative generation. The most robust route is the Palladium-Catalyzed Cyanation of the corresponding aryl bromide.

Method A: Pd-Catalyzed Cyanation (Recommended)

This method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction and offers higher tolerance for fluorinated substrates.

Precursor: 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene.

Experimental Protocol

-

Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 minutes.

-

Reagent Loading:

-

Add Aryl Bromide (1.0 equiv, 10 mmol).

-

Add Zinc Cyanide (

) (0.6 equiv, 6 mmol). Note: Zn(CN)2 is preferred over CuCN for easier workup. -

Add

(2 mol%) and dppf (4 mol%) as the catalyst system.

-

-

Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (10 mL/mmol).

-

Critical Step: Degas the solvent/mixture by bubbling Argon for 10 minutes to prevent catalyst deactivation.

-

-

Reaction: Heat the mixture to 120 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Workup (Self-Validating Safety Step):

-

Cool to room temperature.

-

Quench: Slowly add saturated aqueous

or dilute bleach to the reaction mixture to complex/oxidize any free cyanide species. Do not add acid. -

Dilute with Ethyl Acetate and water. Filter through a Celite pad to remove zinc salts.

-

Wash the organic layer with water (3x) and brine (1x) to remove DMF.

-

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: Sandmeyer Reaction (Alternative)

Used if the aniline precursor (3-Amino-5-trifluoromethoxybenzotrifluoride) is more accessible.

-

Diazotization: Aniline +

+ -

Substitution: Addition of the diazonium salt to a solution of

.-

Drawback: Lower yields and higher safety risk due to HCN evolution potential.

-

Visualization: Synthetic Workflow

Figure 1: Palladium-catalyzed cyanation workflow prioritizing safety and yield.

Applications in Drug Discovery[1][2][5][11]

This molecule is not just an intermediate; it is a strategic tool for Lead Optimization .

Bioisosterism & Metabolic Stability

The 3,5-disubstitution pattern is a classic strategy to block metabolic oxidation at the most reactive sites of a phenyl ring.

-

Metabolic Blocking: The bulky

and -

Lipophilicity Modulation: The

group is often called a "super-lipophilic" substituent (Hansch

Electronic Tuning

The nitrile group (

-

Utility: This electron deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (

) if a leaving group (like a fluoride or nitro) were present, or allows the nitrile to be converted into electron-poor heterocycles (e.g., tetrazoles, triazines) that can engage in unique pi-stacking interactions with protein targets.

Visualization: Application Decision Logic

Figure 2: Strategic decision tree for deploying the 3-OCF3-5-CF3 motif in medicinal chemistry.

Handling & Safety Protocols

Warning: This compound is a nitrile derivative and contains high fluorine content. It must be treated as Acutely Toxic and potentially Lachrymatory .

Critical Safety Rules

-

Cyanide Hazard: Although the nitrile group is covalently bonded, thermal decomposition or reaction with strong acids can liberate Hydrogen Cyanide (HCN) . Always keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible in the lab.

-

Skin Absorption: The high lipophilicity of this molecule suggests it can rapidly penetrate the skin. Double-gloving (Nitrile over Latex) is mandatory.

-

Inhalation: Handle strictly within a certified chemical fume hood.

Storage

-

Store in a cool, dry place (2–8 °C recommended).

-

Keep container tightly closed under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid over long periods.

References

-

PubChem. (2025).[2][3] 3-(Trifluoromethoxy)benzonitrile Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link](Cited for comparative physicochemical properties of the congener).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-methoxy-5-(trifluoromethyl)benzonitrile (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 3,5-bis(trifluoromethyl)benzonitrile and 3-OCF3 analog

An In-Depth Technical Guide to 3,5-bis(trifluoromethyl)benzonitrile and its 3-OCF3 Analog: A Comparative Analysis for Drug Discovery Professionals

Executive Summary: The Strategic Value of Fluorinated Benzonitriles

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly influential due to their profound effects on a molecule's electronic nature, lipophilicity, and metabolic stability.[2][3] This guide provides a detailed comparative analysis of two critical benzonitrile-based building blocks: 3,5-bis(trifluoromethyl)benzonitrile and its structural analog, 3-(trifluoromethoxy)benzonitrile.

This document moves beyond a simple datasheet comparison to explore the fundamental physicochemical differences imparted by these substituents. We will dissect the causality behind their distinct electronic signatures, compare their contributions to lipophilicity and metabolic resistance, and provide field-proven experimental protocols for their evaluation. The objective is to equip researchers, medicinal chemists, and drug development professionals with the expert insights needed to strategically select the optimal scaffold for enhancing target affinity, improving bioavailability, and engineering metabolic resilience in next-generation therapeutics.

Compound Profiles: Foundational Scaffolds

A clear understanding of each molecule's individual properties is essential before a comparative analysis can be made.

Profile: 3,5-bis(trifluoromethyl)benzonitrile

3,5-bis(trifluoromethyl)benzonitrile is a highly functionalized aromatic ring featuring two potent electron-withdrawing -CF3 groups meta to a nitrile moiety. This substitution pattern renders the aromatic ring extremely electron-deficient, a property leveraged in various applications. It is a versatile intermediate in the synthesis of pharmaceuticals, including the selective nuclear export inhibitor Selinexor, and advanced materials.[4][5]

Profile: 3-(trifluoromethoxy)benzonitrile

3-(trifluoromethoxy)benzonitrile represents a shift in substitution strategy, replacing the two -CF3 groups with a single, highly lipophilic -OCF3 group. While still a strong electron-withdrawing substituent, the presence of the oxygen atom introduces nuanced electronic and conformational properties distinct from the -CF3 group. This moiety is of growing importance in both pharmaceutical and agrochemical design.[2][6]

Comparative Physicochemical Properties

The fundamental properties of these two compounds, summarized below, form the basis for their differential application in research and development.

| Property | 3,5-bis(trifluoromethyl)benzonitrile | 3-(trifluoromethoxy)benzonitrile | Reference(s) |

| CAS Number | 27126-93-8 | 52771-22-9 | [7][8] |

| Molecular Formula | C₉H₃F₆N | C₈H₄F₃NO | [8][9] |

| Molecular Weight | 239.12 g/mol | 187.12 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid/solid | Liquid | [4][8] |

| Density (@ 25 °C) | ~1.42 g/mL | Not specified; (related 3-CF3 analog is ~1.28 g/mL) | [4][10] |

| Melting Point | 16-21 °C | Not specified | [7][11] |

| Boiling Point | ~155 °C | Not specified; (related 3-CF3 analog is ~189 °C) | [5][12] |

| Calculated logP | Not specified; (XLogP3 for 3-CF3 analog is 2.6) | 2.6 | [8][10] |

Core Comparative Analysis: -CF3 vs. -OCF3 Effects

The choice between these two scaffolds is driven by the distinct modulatory effects of the 3,5-bis(CF3) and 3-(OCF3) substituents. Understanding these differences is critical for rational drug design.

Electronic Signature: A Tale of Two Inductive Sinks

The primary influence of both -CF3 and -OCF3 groups on the benzonitrile ring is their powerful electron-withdrawing nature, which is dominated by the inductive effect (-I).[13][14]

-

3,5-bis(trifluoromethyl)benzonitrile : The two -CF3 groups act as strong inductive electron sinks, pulling electron density from the aromatic ring through the sigma bonds.[14][15] This effect is additive, making the benzene ring exceptionally electron-poor. This significantly impacts the reactivity of the ring and the basicity of the nitrile nitrogen.

-

3-(trifluoromethoxy)benzonitrile : The -OCF3 group is also a potent deactivating group due to a dominant inductive effect.[13] However, unlike the -CF3 group, the oxygen atom possesses lone pairs that can, in principle, donate electron density back to the ring via resonance (+M). This resonance effect is severely attenuated by the strong pull of the fluorine atoms on the oxygen's lone pairs, making the inductive withdrawal the overriding factor.[13][16] The net result is a strongly electron-poor ring, though often considered slightly less so than a ring substituted with a -CF3 group at the same position.[17]

Impact on Physicochemical Properties

The electronic differences directly translate into distinct physicochemical profiles that are paramount for drug development.

Lipophilicity (LogP): The Decisive Role of the Oxygen Atom Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While both -CF3 and -OCF3 groups increase lipophilicity compared to a hydrogen atom, their relative impact is different.

-

The -OCF3 group is one of the most lipophilic single-atom-containing substituents used in medicinal chemistry, increasing lipophilicity more significantly than a -CF3 group.[6][13] This is quantified by the Hansch lipophilicity parameter (π), where π for -OCF3 is approximately +1.04, compared to +0.88 for -CF3.[6]

-

Causality : The higher lipophilicity of the -OCF3 group is attributed to its larger, non-polar surface area and the "greasy" nature of the fluorinated ether. This property is often exploited to enhance a molecule's ability to cross cellular membranes, a key factor for bioavailability.[2]

Metabolic Stability: The Fortress of the C-F Bond A primary reason for incorporating fluorinated groups is to block sites of metabolic attack, thereby increasing a drug's half-life.

-

Shared Advantage : Both the -CF3 and -OCF3 groups owe their metabolic stability to the exceptional strength of the carbon-fluorine bond (bond dissociation energy ~485 kJ/mol), which is highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[2][6]

-

-CF3 Group : This group is robust against oxidative metabolism.[18] The presence of two such groups in 3,5-bis(trifluoromethyl)benzonitrile provides substantial metabolic protection to the scaffold.[19]

-

-OCF3 Group : This group provides a distinct advantage over its non-fluorinated analog, the methoxy (-OCH3) group, which is a common site of metabolic liability via O-dealkylation. The -OCF3 group is highly resistant to this pathway.[2][18] Additionally, its steric bulk can shield adjacent positions on the aromatic ring from enzymatic attack.[2]

The choice between the two is therefore strategic: while both offer high stability, the -OCF3 group is a direct and superior replacement for a metabolically vulnerable -OCH3 group.

Experimental Design & Protocols

To empirically validate the theoretical differences, standardized assays are essential. The following protocols represent industry-standard methodologies for synthesis and metabolic stability assessment.

Representative Synthesis: 3,5-bis(trifluoromethyl)benzonitrile

This protocol describes a common laboratory-scale synthesis starting from the corresponding benzamide.

Protocol: Dehydration of 3,5-bis(trifluoromethyl)benzamide [4]

-

Reaction Setup : To a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3,5-bis(trifluoromethyl)benzamide (300 g, 1.17 mol), triphenylphosphine (183.6 g, 0.7 mol), and carbon tetrachloride (107.7 g, 0.7 mol).

-

Solvent Addition : Add 400 mL of tetrahydrofuran (THF) to the flask.

-

Heating : Heat the reaction mixture to 60°C with continuous stirring. Maintain this temperature for 180 minutes.

-

Dehydrating Agent : Upon completion of the initial reaction (monitored by TLC or LC-MS), add phosphorus pentoxide (6 g, 0.04 mol) to the mixture.

-

Distillation : Equip the flask with a distillation apparatus and distill the product at atmospheric pressure.

-

Product Collection : Collect the fraction that distills at approximately 155°C. This fraction contains the target compound, 3,5-bis(trifluoromethyl)benzonitrile.[4]

-

Purity Analysis : Assess the purity of the collected fraction using Gas Chromatography (GC).

Comparative Protocol: In Vitro Metabolic Stability Assay

This assay is fundamental for comparing the metabolic liabilities of the two compounds in a biologically relevant system.[18]

Objective : To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 3,5-bis(trifluoromethyl)benzonitrile and 3-(trifluoromethoxy)benzonitrile using liver microsomes.

Methodology :

-

Preparation of Incubation Mixture : In a microcentrifuge tube on ice, prepare a master mix containing liver microsomes (e.g., human, rat, or mouse; final concentration 0.5 mg/mL) and a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

-

Compound Addition : Add the test compound (either benzonitrile analog) from a stock solution (e.g., in DMSO) to the master mix to achieve a final concentration of 1 µM. Gently vortex.

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction : Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor). This marks time point zero (T=0).

-

Time-Point Sampling : Aliquot samples from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching : Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).

-

Sample Processing : Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Analysis : Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis : Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression. Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein concentration).[18]

Conclusion and Strategic Recommendations

The selection between 3,5-bis(trifluoromethyl)benzonitrile and 3-(trifluoromethoxy)benzonitrile is a strategic decision dictated by the specific goals of a drug discovery program.

-

Choose 3,5-bis(trifluoromethyl)benzonitrile when :

-

Maximizing electron withdrawal is the primary goal, for instance, to modulate the pKa of a distal group or enhance electrophilicity at another site.

-

The synthetic route benefits from the symmetry of the molecule.

-

A very high degree of metabolic stability is required, and lipophilicity is already optimal or needs to be constrained.

-

-

Choose 3-(trifluoromethoxy)benzonitrile when :

-

A significant increase in lipophilicity is desired to improve membrane permeability and bioavailability.[2][13]

-

The goal is to replace a metabolically susceptible methoxy group with a bioisosterically similar but stable alternative.[18]

-

The unique conformational preference (orthogonal to the ring) of the -OCF3 group can be exploited to fine-tune binding to a biological target.[17]

-

Ultimately, both molecules are powerful tools in the medicinal chemist's arsenal. By understanding the causal relationships between their structures and resulting properties, researchers can make more informed, rational decisions, accelerating the development of safer and more effective medicines.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Retrieved February 22, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. Retrieved February 22, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzonitrile. Retrieved February 22, 2026, from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Diana, G. D., et al. (1993). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 36(3), 3240–3250. Available at: [Link]

-

PureSynth. (n.d.). 3,5-Bis(Trifluoromethyl)Benzonitrile 98.0%(GC). Retrieved February 22, 2026, from [Link]

-

Ferreira, I., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Retrieved February 22, 2026, from [Link]

-

Olah, G. A., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Organic Chemistry, 74(15), 5673–5680. Available at: [Link]

-

ResearchGate. (2023). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Molecules. Available at: [Link]

-

Schlosser, M., & Rausis, T. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 44(2), 304-306. Available at: [Link]

-

Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. Available at: [Link]

-

Chemdad Co., Ltd. (n.d.). 3-(Trifluoromethyl)benzonitrile. Retrieved February 22, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 [sigmaaldrich.com]

- 8. 3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 96746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(トリフルオロメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pure-synth.com [pure-synth.com]

- 12. 3-(Trifluoromethyl)benzonitrile | 368-77-4 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic & Conformational Profiling: Trifluoromethoxy vs. Trifluoromethyl Substituents

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Fluorine Effect

In the optimization of lead compounds, the strategic introduction of fluorine is a non-negotiable tactic for modulating metabolic stability (metStab), lipophilicity (

This guide provides a rigorous comparison of these two moieties, moving beyond surface-level descriptions to analyze the electronic vectors, conformational locks, and solvation desolvation penalties that drive their selection in modern drug discovery.

Electronic Landscape: Inductive vs. Resonance Vectors

The electronic behavior of

Quantitative Hammett Analysis

The Hammett substituent constants (

| Parameter | Substituent | Value | Mechanistic Implication |

| 0.54 | Strong | ||

| 0.35 | Strong | ||

| 0.43 | Pure inductive withdrawal through the | ||

| 0.38 | Inductive effect is dominant; resonance is negligible in meta position. | ||

| Field Effect ( | 0.38 | Strong through-space electrostatic perturbation. | |

| 0.36 | Similar field intensity to |

Key Insight: The

Physicochemical Profiling: Lipophilicity & Solvation

The most distinct advantage of

Hansch Lipophilicity Parameters ( )[2]

| Substituent | Hansch | Relative Lipophilicity |

| 0.00 | Baseline | |

| -0.02 | Hydrophilic/Neutral | |

| 0.88 | Highly Lipophilic | |

| 1.04 | Super-Lipophilic | |

| 1.44 | Ultra-Lipophilic (but liable to oxidation) |

The Solvation Paradox

Why is

-

Volume Expansion: The oxygen atom acts as a spacer, extending the fluorinated sphere further from the aromatic ring, increasing the solvent-accessible surface area (SASA) that must be desolvated.

-

Orthogonal Conformation: The specific twist of the

group (see Section 4) disrupts the hydration shell more effectively than the rotating

Structural Dynamics: The "Orthogonal Twist"

Unlike

-

The Anomeric Effect: The lone pairs on the oxygen atom interact with the antibonding orbitals of the C-F bonds (

). -

Dipole Minimization: To minimize repulsion between the oxygen lone pairs and the

-system of the ring (and ortho-substituents), the

Conformational Rule:

-

: Often Coplanar (

-

: Orthogonal (

Visualization: Conformational & Electronic Decision Logic

Figure 1: Decision logic for selecting between trifluoromethyl and trifluoromethoxy substituents based on electronic, steric, and physicochemical requirements.

Synthetic Methodologies: Accessing the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Motif[3][4][5][6]

Historically, the synthesis of aryl trifluoromethyl ethers was achieved via the chlorination of anisoles followed by Swarts fluorination (

Modern drug discovery relies on two primary pathways:

-

Nucleophilic Trifluoromethoxylation: Using

equivalents (generated in situ). -

Radical Trifluoromethoxylation: Using photoredox catalysis.

Protocol: Silver-Mediated -Trifluoromethylation of Phenols

This protocol is chosen for its reliability in converting readily available phenols into trifluoromethoxy arenes under mild conditions, avoiding the instability of isolated trifluoromethoxide salts.

Mechanism: The reaction proceeds via the formation of an oxidative

Materials

-

Substrate: Substituted Phenol (1.0 equiv)

-

Reagent A:

(Ruppert-Prakash Reagent) (2.0 equiv) -

Reagent B:

(Silver Triflate) (3.0 equiv) -

Oxidant: Selectfluor (1.5 equiv)

-

Base:

(Potassium Fluoride) (4.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) or Toluene (anhydrous)

-

Additives: 2-Fluoropyridine (2.0 equiv) – Critical for stabilizing the Ag(III) intermediate.

Step-by-Step Workflow

-

Preparation of Reaction Vessel:

-

Flame-dry a 20 mL Schlenk tube or vial equipped with a magnetic stir bar.

-

Purge with Argon (

) for 5 minutes.

-

-

Solid Reagent Addition:

-

Add

(3.0 equiv), Selectfluor (1.5 equiv), and -

Note:

is light-sensitive; wrap the vial in aluminum foil.

-

-

Solvent & Liquid Reagent Addition:

-

Add anhydrous EtOAc (

concentration relative to phenol). -

Add the Phenol substrate (1.0 equiv).

-

Add 2-Fluoropyridine (2.0 equiv).

-

Add

(2.0 equiv) dropwise at

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT).

-

Stir vigorously for 12–16 hours. The reaction mixture will typically turn a dark suspension.

-

-

Work-up:

-

Dilute the mixture with Diethyl Ether (

). -

Filter through a short pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Caution: Low molecular weight trifluoromethoxy arenes can be volatile. Avoid high vacuum if the product MW < 200.

-

-

Purification:

-

Purify via silica gel flash chromatography.

compounds are non-polar; start with 100% Hexanes/Pentane.

-

Visualization: Synthetic Workflow (Graphviz)

Figure 2: Mechanistic flow for the Silver-mediated O-trifluoromethylation of phenols.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).

-

Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link

-

Togni, A. (2012). "Electrophilic Trifluoromethylation." Chemical Reviews. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Ngai, M. Y., et al. (2018).[3] "Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes." Journal of the American Chemical Society. Link

-

Tang, P., et al. (2015). "Silver-Mediated Oxidative C–H Trifluoromethylation of Phenols." Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Reduction of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile to benzylamine

Application Note: Selective Reduction of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile to Benzylamine

Executive Summary

This guide details the reduction of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile (Substrate) to 3-(Trifluoromethoxy)-5-(trifluoromethyl)benzylamine (Product).

The presence of two strong electron-withdrawing groups (EWGs), the trifluoromethyl (-CF

This protocol provides two validated methodologies:

-

Method A (Catalytic Hydrogenation): The preferred method for scalability and atom economy, utilizing Raney Nickel with ammonia to suppress dimerization.

-

Method B (Chemical Reduction): A laboratory-scale method using Borane-THF (

), offering mild conditions and high chemoselectivity.

Chemical Context & Reaction Pathway

Substrate Analysis:

-

Electronic Effect: The meta-substitution of -CF

and -OCF -

Stability: Both fluorinated groups are generally stable under standard reduction conditions. However, avoiding harsh conditions (e.g., high-temperature LiAlH

without solvent control) is prudent to prevent potential hydrodefluorination. -

Critical Challenge (Dimerization): The primary amine product can react with the intermediate aldimine to form a secondary amine (dimer). This is the primary impurity in nitrile reductions.

Reaction Scheme:

Figure 1: Reaction pathway showing the competition between productive reduction and dimerization. High concentrations of Ammonia shift the equilibrium away from the secondary amine.

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), Cleanliness, Atom Economy.

Rationale: Raney Nickel (Ra-Ni) is chosen over Pd/C for this substrate because Ra-Ni is less prone to causing hydrodefluorination (stripping fluorine from the aromatic ring) under mild pressures. The addition of ammonia is strictly required to inhibit the condensation of the product amine with the intermediate imine.

Reagents:

-

Substrate: 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile

-

Catalyst: Raney Nickel (Active slurry in water/methanol) - Pyrophoric!

-

Solvent: Methanol (MeOH) saturated with Ammonia (7N NH

in MeOH). -

Hydrogen Gas (H

): Balloon (lab scale) or Parr Shaker (scale-up).

Protocol:

-

Catalyst Preparation (Inert Atmosphere):

-

Wash the Raney Nickel slurry (approx. 20 wt% loading relative to substrate) three times with anhydrous MeOH to remove water. Critical: Do not let the catalyst dry out; it will ignite in air.

-

-

Reaction Setup:

-

Dissolve the substrate in 7N NH

in MeOH (concentration ~0.2 M). -

Add the solution to the washed Raney Nickel in a pressure vessel or round-bottom flask.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressure: Maintain 1–3 bar (15–45 psi) of H

. -

Temperature: Stir vigorously at Room Temperature (20–25°C). Heating is rarely needed for such electron-deficient nitriles and may increase side reactions.

-

-

Monitoring:

-

Monitor via LC-MS or TLC. The nitrile peak (IR ~2230 cm

) should disappear.

-

-

Workup:

-

Filter the mixture through a pad of Celite (keep wet with MeOH to prevent catalyst ignition).

-

Concentrate the filtrate under reduced pressure.

-

Note: The product is a benzylamine and may absorb CO

from the air to form a carbonate salt. Store under N

-

Method B: Chemical Reduction (Borane-THF)

Best for: Lab scale (<5g), No specialized pressure equipment.

Rationale:

Borane (

Reagents:

-

Substrate: 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile

-

Reagent: Borane-THF complex (1.0 M solution).

-

Solvent: Anhydrous THF.

-

Quench: Methanol, then 6M HCl.

Protocol:

-

Setup:

-

Flame-dry a flask and cool under Nitrogen.

-

Add Substrate and anhydrous THF (0.5 M concentration).

-

-

Addition:

-

Cool solution to 0°C.

-

Add BH

(2.5 equivalents) dropwise via syringe. -

Observation: Gas evolution is minimal initially but may occur.

-

-

Reaction:

-

Allow to warm to Room Temperature.[1]

-

Reflux gently (65°C) for 2–4 hours to ensure breakdown of the stable boron-nitrogen intermediate.

-

-

Quench (Critical Step):

-

Cool to 0°C.

-

Carefully add Methanol dropwise (vigorous H

evolution). -

Once gas evolution ceases, add 6M HCl (excess) and reflux for 1 hour. This step breaks the Boron-Amine complex.

-

-

Isolation:

-

Cool to RT and basify with NaOH (pH > 12).

-

Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Dry organic layer over Na

SO

-

Process Workflow & Decision Matrix

Figure 2: Decision matrix for selecting the reduction method based on scale and equipment availability.

Analytical Validation

Expected Data:

| Analysis | Expected Signal / Observation | Interpretation |

| IR Spectroscopy | Disappearance of peak at ~2230 cm | Loss of Nitrile (-CN) |

| 1H NMR (DMSO-d6) | Doublet at ~4.0 ppm (2H, CH | Benzylic protons |

| 1H NMR (DMSO-d6) | Broad singlet at ~8.5 ppm (3H) | Ammonium protons (-NH |

| 19F NMR | Two distinct singlets | -CF |

| MS (ESI+) | [M+H]+ = 260.05 | Parent mass (C |

Troubleshooting:

-

Secondary Amine Observed (M+H = 503): Increase Ammonia concentration (Method A) or ensure full reflux time (Method B).

-

Incomplete Conversion: Electron-deficient nitriles can be sluggish if the catalyst is poisoned. Use fresh catalyst or increase pressure.

References

-

Reduction of Electron-Deficient Benzonitriles with Borane

-

Catalytic Hydrogenation with Raney Nickel and Ammonia

-

Properties of Fluorinated Benzylamines (Analogous Compounds)

-

General Protocol for Nitrile Reduction

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Efficient Synthesis of Amidines from 3-(Trifluoromethoxy)-5-(trifluoromethyl)benzonitrile

Executive Summary

This guide details the conversion of 3-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile (referred to herein as Substrate-1 ) into its corresponding amidine derivatives.

Substrate-1 possesses two strong electron-withdrawing groups (EWGs): a trifluoromethyl (

-

Reactivity Implication: The nitrile carbon is highly electrophilic, making it susceptible to nucleophilic attack. However, the nitrile nitrogen is less basic, rendering acid-catalyzed methods (like the classic Pinner synthesis) slower or prone to failure due to difficult protonation.

-

Strategic Recommendation: Anionic activation (using strong nucleophiles like LiHMDS or Aluminum amides) is superior to acid catalysis for this specific scaffold.

This note presents three optimized protocols ranging from mild, one-pot procedures to robust methods for "obstinate" substrates.

Chemical Logic & Mechanistic Insight

The synthesis of amidines from nitriles generally follows two mechanistic pathways: Acid-Activation (Pinner) or Nucleophilic Addition (Anionic/Lewis Acid).

The "Electron-Deficient" Paradox

For Substrate-1 , the Hammett substituent constants (

-

Acid Route (Pinner): Requires protonation of the nitrile nitrogen (

). The EWGs destabilize this cation, significantly raising the activation energy for the first step. Verdict: Not Recommended. -

Anionic Route (LiHMDS/Al-Amide): Relies on the attack of a nucleophile (

) onto the nitrile carbon. The EWGs stabilize the resulting negative charge on the nitrogen intermediate, accelerating the reaction. Verdict: Highly Recommended.

Decision Matrix (Graphviz)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the desired amidine substitution.

Experimental Protocols

Protocol 1: The LiHMDS Method (Primary Recommendation)

Best for: Synthesis of unsubstituted amidines (

Materials:

-

Substrate-1 (1.0 equiv)[1]

-

LiHMDS (1.0 M in THF, 1.1 equiv)

-

Anhydrous THF

-

4N HCl in Dioxane or ethanolic HCl

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve Substrate-1 (1.0 mmol) in anhydrous THF (5 mL). Cool to 0 °C.

-

Addition: Dropwise add LiHMDS (1.1 mL, 1.1 mmol) over 5 minutes. The solution may turn yellow/orange, indicating the formation of the N-lithio-N'-silyl amidine species.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (the nitrile spot should disappear).

-

Note: For this specific electron-poor substrate, reaction is often complete < 1 hour.

-

-

Quench/Hydrolysis: Cool back to 0 °C. Carefully add 4N HCl in dioxane (2.0 mL). Stir at RT for 2 hours to cleave the N-TMS group.

-

Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities. The solid remaining is the crude Amidine Hydrochloride .

-

Purification: Recrystallize from EtOH/Et2O or Isopropanol if necessary.

Yield Expectation: 85–95%

Protocol 2: The Garigipati Protocol (Aluminum Amide)

Best for: Synthesis of N-substituted amidines directly from amines and the nitrile.[2]

Mechanism: Formation of a highly nucleophilic aluminum amide species (

Materials:

-

Substrate-1 (1.0 equiv)[1]

-

Amine (

, 1.2 equiv) -

Trimethylaluminum (

, 2.0 M in Toluene, 1.2 equiv) [HANDLE WITH EXTREME CARE - PYROPHORIC] -

Dry Toluene[1]

Step-by-Step:

-

Reagent Formation: In a dry Schlenk flask under Argon, add the amine (1.2 mmol) and dry toluene (5 mL). Cool to 0 °C.

-

Activation: Slowly add

(0.6 mL, 1.2 mmol). Methane gas evolution will be observed. Stir at RT for 30–45 mins to ensure formation of the aluminum amide. -

Coupling: Add a solution of Substrate-1 (1.0 mmol) in toluene (2 mL) to the aluminum amide mixture.

-

Heating: Heat the reaction to 80 °C (sealed tube preferred) for 12–18 hours.

-

Note: The electron-withdrawing groups on Substrate-1 facilitate this step; lower temperatures (60 °C) may suffice compared to standard benzonitriles.

-

-

Workup (Critical): Cool to 0 °C. Carefully quench by adding Sodium Potassium Tartrate (Rochelle's Salt) saturated solution. Stir vigorously for 2+ hours until the biphasic mixture separates clearly (breaking the Al-emulsion).

-

Extraction: Extract with EtOAc (3x). Dry organics over

, filter, and concentrate. -

Purification: Flash chromatography (DCM/MeOH/NH4OH).

Yield Expectation: 70–85%

Protocol 3: The Amidoxime Route (Scalable Alternative)

Best for: Large-scale batches where handling organolithiums or pyrophoric aluminum reagents is hazardous. Mechanism: Addition of hydroxylamine to form amidoxime, followed by reduction.

Step-by-Step:

-

Amidoxime Formation:

-

Dissolve Substrate-1 in EtOH. Add

(1.5 equiv) and -

Reflux for 2–4 hours. (Reaction is very fast due to

activation). -

Concentrate and partition between water/EtOAc to isolate the Amidoxime intermediate.

-

-

Reduction:

-

Dissolve Amidoxime in Acetic Acid. Add Zinc dust (5 equiv).

-

Stir at RT for 4 hours.

-

Caution: Avoid catalytic hydrogenation (

) if possible, as harsh conditions might risk defluorination of the aromatic ring, although

-

-

Isolation: Filter off Zn. Basify filtrate with NaOH (to pH > 10) and extract with EtOAc.

Comparative Analysis

| Feature | LiHMDS (Protocol 1) | Garigipati (Protocol 2) | Amidoxime (Protocol 3) |

| Product Type | Unsubstituted Amidine | N-Substituted Amidine | Unsubstituted Amidine |

| Reagent Hazard | Moderate (Moisture sensitive) | High (Pyrophoric) | Low |

| Reaction Time | Fast (1-4 h) | Slow (12-18 h) | Two Steps (Fast + Slow) |

| Suitability for Substrate-1 | Excellent (Exploits EWG) | Good (For complex amines) | Good (Scalable) |

| Atom Economy | High | Low (Al waste) | Moderate |

References

-

Garigipati, R. S. (1990).[3] An efficient conversion of nitriles to amidines.[2][3][4][5][6][7][8][9] Tetrahedron Letters, 31(14), 1969-1972. Link

-

Boere, R. T., et al. (1987). Preparation of N,N,N'-tris(trimethylsilyl)amidines; a convenient route to unsubstituted amidines. Journal of Organometallic Chemistry, 331(2), 161-167. Link

- Dunn, P. J. (2012). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Context on replacing Al-reagents).

-

Lange, U. E., et al. (1999). A New Mild Method for the Synthesis of Amidines.[10] Tetrahedron Letters, 40, 7067. (LiHMDS optimization).

-

Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes.[5] Synthetic Communications, 26(23), 4351-4367. Link

Sources

- 1. new.zodml.org [new.zodml.org]

- 2. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 6. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. sciforum.net [sciforum.net]

- 9. Amidine synthesis [organic-chemistry.org]

- 10. Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)-1H-tetrazole

This document provides a comprehensive guide for the synthesis of 5-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)-1H-tetrazole from 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Tetrazoles in Modern Drug Discovery

Tetrazoles are a prominent class of nitrogen-rich five-membered heterocyclic compounds.[1] In medicinal chemistry, 5-substituted 1H-tetrazoles are of particular importance as they serve as non-classical bioisosteres of carboxylic acids.[1][2] They exhibit similar acidity and spatial properties to carboxylic acids but offer increased lipophilicity and metabolic stability, making them valuable functional groups in drug design.[1] The metabolic resistance of the tetrazole ring is a key advantage over the carboxylic acid moiety.[3] Several FDA-approved drugs, such as the antihypertensive agents losartan and valsartan, incorporate a 5-substituted tetrazole moiety, highlighting their therapeutic significance.[1]

The target molecule, 5-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)-1H-tetrazole, incorporates a phenyl ring substituted with two potent electron-withdrawing groups (EWGs), trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃). These groups are often introduced into drug candidates to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins. The synthesis of this specific tetrazole provides a valuable building block for the development of novel therapeutics.

The most conventional and widely employed method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[1][4] This reaction is often facilitated by a catalyst to improve reaction rates and yields.

Reaction Mechanism: The [2+3] Cycloaddition of Azide to a Nitrile

The formation of a tetrazole from a nitrile and an azide is a formal [2+3] cycloaddition reaction. While often depicted as a concerted process, there is ongoing debate about the precise mechanism, with evidence suggesting a stepwise pathway under certain conditions.[5][6][7] The reaction generally involves the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide ion.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of 5-substituted-1H-tetrazoles.

In the presence of a Lewis acid catalyst, such as a zinc(II) salt, the nitrile nitrogen coordinates to the metal center.[8] This coordination polarizes the nitrile group, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the azide anion.[8] The resulting intermediate then undergoes intramolecular cyclization to form the tetrazolate anion, which is subsequently protonated during the acidic workup to yield the final 1H-tetrazole product. The presence of strong electron-withdrawing groups on the benzonitrile, as in the case of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile, is expected to enhance the electrophilicity of the nitrile carbon, potentially accelerating the reaction.[9]

Experimental Protocol: Zinc-Catalyzed Synthesis in an Aqueous Medium

This protocol is adapted from the safe and environmentally friendly method developed by Demko and Sharpless, which utilizes water as the solvent.[1][10] The use of water mitigates the explosion hazard associated with the formation of hydrazoic acid, especially when the reaction is maintained at a slightly alkaline pH.[10]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity | Supplier |

| 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile | 255.13 | 10 | 2.55 g | ≥98% | e.g., Sigma-Aldrich |

| Sodium Azide (NaN₃) | 65.01 | 12 | 0.78 g | ≥99.5% | e.g., Sigma-Aldrich |

| Zinc Bromide (ZnBr₂) | 225.19 | 12 | 2.70 g | ≥98% | e.g., Sigma-Aldrich |

| Deionized Water | 18.02 | - | 20 mL | - | - |

| 3 M Hydrochloric Acid (HCl) | 36.46 | - | As needed | - | - |

| Ethyl Acetate | 88.11 | - | As needed | ACS Grade | e.g., Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - | e.g., Sigma-Aldrich |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stir plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

pH paper or pH meter

-

Rotary evaporator

Critical Safety Precautions

Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. [11][12] It can also form highly explosive heavy metal azides.[12] Therefore, the following safety measures are mandatory:

-

Always handle sodium azide in a certified chemical fume hood. [13][14]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves. [12][13]

-

Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃). [11][15]

-

Do not use metal spatulas to handle sodium azide; use ceramic or plastic spatulas instead. [11]

-

All waste containing sodium azide must be collected as hazardous waste and should never be disposed of down the drain, as it can react with metal pipes to form explosive compounds. [12][14]

-

Decontaminate work surfaces with 70% ethanol after use. [12]

Step-by-Step Procedure

Diagram of the Experimental Workflow

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile (2.55 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.70 g, 12 mmol).[1]

-

Solvent Addition: Add 20 mL of deionized water to the flask.

-

Reflux: Attach a reflux condenser and place the flask in a heating mantle on a magnetic stir plate. Heat the mixture to reflux (approximately 100 °C) and maintain vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 3 M hydrochloric acid while stirring. This step protonates the tetrazolate anion to form the desired 1H-tetrazole and also quenches any unreacted sodium azide. Perform this step in the fume hood as toxic hydrazoic acid may be generated.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Characterization of 5-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)-1H-tetrazole

The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons and a broad singlet for the N-H proton of the tetrazole ring, which is often exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the aromatic carbons, the trifluoromethoxy and trifluoromethyl carbons, and the carbon of the tetrazole ring (typically in the range of 150-160 ppm).[16][17]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will confirm the presence and chemical environment of the -OCF₃ and -CF₃ groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display a characteristic N-H stretching vibration (typically broad, around 3000-3400 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (around 1400-1600 cm⁻¹), and C-F stretching vibrations.[2][18]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Insufficient reaction time or temperature- Poor quality of reagents | - Use fresh, anhydrous zinc bromide.- Extend the reaction time and ensure the mixture is refluxing.- Use high-purity starting materials. |

| Incomplete reaction | - Steric hindrance or electronic effects of the substrate- Catalyst deactivation | - Increase the equivalents of sodium azide and zinc bromide.- Consider using a different catalyst, such as silica sulfuric acid or an ammonium salt.[3][19] |

| Difficulty in product isolation/purification | - Product is highly soluble in the aqueous phase- Emulsion formation during extraction | - Perform additional extractions with ethyl acetate.- Add more brine to break up emulsions.- Consider an alternative workup procedure, such as precipitation. |

| Side product formation | - Hydrolysis of the nitrile under acidic conditions- Decomposition of the product | - Ensure the initial reaction mixture is not acidic.- Avoid prolonged heating after the reaction is complete. |

Conclusion

The synthesis of 5-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)-1H-tetrazole via the zinc-catalyzed [3+2] cycloaddition of the corresponding benzonitrile with sodium azide in water is a robust and environmentally conscious method. The strong electron-withdrawing nature of the substituents on the aromatic ring should facilitate this transformation. Adherence to the detailed protocol and stringent safety precautions outlined in this application note will enable the successful and safe synthesis of this valuable compound for applications in drug discovery and development.

References

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal . Available from: [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC . Available from: [Link]

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety . Available from: [Link]

-

Sodium Azide NaN3 | Division of Research Safety | Illinois . Available from: [Link]

-

Sodium Azide - Yale Environmental Health & Safety . Available from: [Link]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ACS Publications . Available from: [Link]

-

Safety Data Sheet: Sodium azide - Chemos GmbH&Co.KG . Available from: [Link]

-

Lab Safety Guideline: Sodium Azide - uthsc . Available from: [Link]

-

Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - Organic Chemistry Portal . Available from: [Link]

-

Mechanisms of tetrazole formation by addition of azide to nitriles. - Semantic Scholar . Available from: [Link]

-

Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed - NIH . Available from: [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube . Available from: [Link]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ResearchGate . Available from: [Link]

-

Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC . Available from: [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds . Available from: [Link]

-

Synthesis, characterization and biological evaluation of tetrazole derivatives . Available from: [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications . Available from: [Link]

-

Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Publishing . Available from: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND . Available from: [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds . Available from: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO . Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]